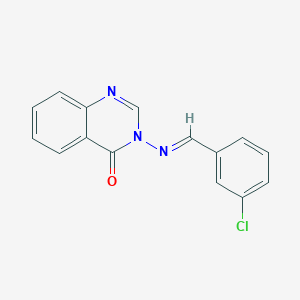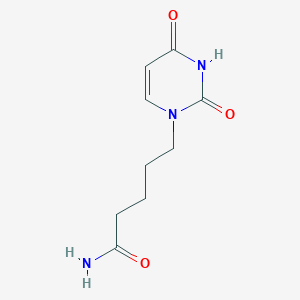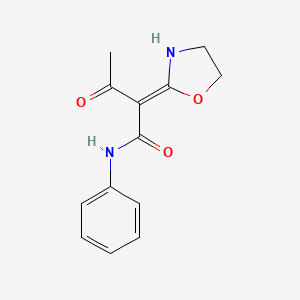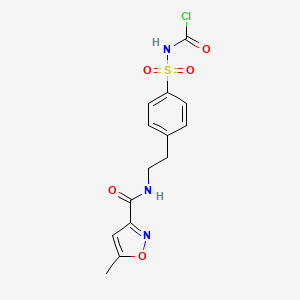
3-(3-Chlorophenyl)-2-methyl-5-(phenylthio)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorophenyl)-2-methyl-5-(phenylthio)furan is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a 3-chlorophenyl group, a methyl group, and a phenylthio group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-2-methyl-5-(phenylthio)furan typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Substitution Reactions: The introduction of the 3-chlorophenyl group, the methyl group, and the phenylthio group can be achieved through substitution reactions. For example, the chlorination of a phenyl group can be carried out using chlorine gas or other chlorinating agents.
Thioether Formation: The phenylthio group can be introduced through a nucleophilic substitution reaction, where a phenylthiol reacts with a suitable leaving group on the furan ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 3-(3-Chlorophenyl)-2-methyl-5-(phenylthio)furan can undergo oxidation reactions, where the sulfur atom in the phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to reduce the furan ring or other functional groups present in the compound.
Substitution: The compound can undergo various substitution reactions, such as halogenation, nitration, and sulfonation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution Reagents: Chlorine gas, nitric acid, sulfuric acid, and other electrophilic reagents.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation of the phenylthio group.
Reduced Furans: Formed through reduction of the furan ring or other functional groups.
Substituted Derivatives: Formed through various substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-(3-Chlorophenyl)-2-methyl-5-(phenylthio)furan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a model compound for studying the reactivity of furan derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Used in the synthesis of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 3-(3-Chlorophenyl)-2-methyl-5-(phenylthio)furan depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA. The phenylthio group can enhance the compound’s ability to penetrate cell membranes, while the furan ring can participate in various biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Chlorophenyl)-2-methyl-5-(phenylthio)furan: Similar structure but with the chlorine atom in the para position.
2-Methyl-5-(phenylthio)furan: Lacks the chlorophenyl group.
3-(3-Bromophenyl)-2-methyl-5-(phenylthio)furan: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
3-(3-Chlorophenyl)-2-methyl-5-(phenylthio)furan is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the furan ring, methyl group, and phenylthio group also contributes to its distinct properties.
Eigenschaften
CAS-Nummer |
941270-45-7 |
|---|---|
Molekularformel |
C17H13ClOS |
Molekulargewicht |
300.8 g/mol |
IUPAC-Name |
3-(3-chlorophenyl)-2-methyl-5-phenylsulfanylfuran |
InChI |
InChI=1S/C17H13ClOS/c1-12-16(13-6-5-7-14(18)10-13)11-17(19-12)20-15-8-3-2-4-9-15/h2-11H,1H3 |
InChI-Schlüssel |
XYHLVEXMAZYJDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(O1)SC2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12909356.png)


![3-(6-Methoxypyridin-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909379.png)
